molecular formula C18H17F3N2O4 B2660007 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1421507-83-6

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2660007
CAS No.: 1421507-83-6
M. Wt: 382.339
InChI Key: RDXOROSFWRQONG-UHFFFAOYSA-N
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Description

Historical Evolution of Urea Derivatives in Medicinal Chemistry

Urea derivatives have occupied a central role in medicinal chemistry since Friedrich Wöhler’s 1828 synthesis of urea from inorganic ammonium cyanate, which dismantled vitalism and established organic synthesis as a viable discipline. This milestone enabled systematic exploration of urea’s structural versatility. By the early 20th century, researchers recognized urea’s capacity to form hydrogen bonds with biological targets, leading to its incorporation into drug design.

A pivotal advancement came in 1922 with the approval of suramin, the first urea-based therapeutic agent, for African trypanosomiasis. Suramin’s hexasulfonated urea structure demonstrated that complex urea derivatives could achieve target specificity. Subsequent decades saw urea functionalities integrated into diverse drug classes:

Year Milestone Compound Therapeutic Area Key Innovation
1922 Suramin Antiparasitic First synthetic urea-based drug
1951 Phenobarbital Anticonvulsant Urea-derived barbiturate
1987 Hydroxyurea Antineoplastic Ribonucleotide reductase inhibition
2001 Sorafenib Anticancer (kinase inhib.) Urea as kinase-binding motif

Modern urea-based drugs like sorafenib exploit the scaffold’s ability to form critical hydrogen bonds with kinase ATP pockets, validating urea as a privileged structure in targeted therapies. The progression from simple diuretics to kinase inhibitors underscores urea’s adaptability in addressing evolving therapeutic challenges.

Emergence of Benzo[d]dioxole-Trifluoromethyl Hybrid Structures

The integration of benzo[d]dioxole and trifluoromethyl groups into medicinal compounds arises from complementary physicochemical strategies:

Benzo[d]dioxole (methylenedioxyphenyl):

  • Enhances metabolic stability by shielding adjacent positions from oxidative metabolism.
  • Modulates electron density in aromatic systems, influencing π-π stacking interactions.
  • Found in natural products (e.g., safrole, myristicin) with demonstrated bioactivity.

Trifluoromethyl (-CF₃):

  • Introduces strong electron-withdrawing effects, altering pKa and membrane permeability.
  • Improves binding affinity through hydrophobic interactions and fluorine-specific contacts.
  • Reduces metabolic clearance compared to methyl or chloro substituents.

Hybridization of these groups, as seen in 1-(3-(Benzo[d]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea, aims to synergize their advantages. The 3-hydroxypropyl linker provides conformational flexibility, potentially enabling optimal positioning of the aromatic groups for target engagement. Computational modeling suggests this arrangement allows simultaneous interactions with both hydrophobic pockets and polar kinase domains.

Academic Research Significance and Scope

Despite the therapeutic promise of urea hybrids, 1-(3-(Benzo[d]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea remains underexplored compared to related structures. Current research priorities include:

  • Synthetic Optimization : Developing efficient routes to introduce the 3-hydroxypropyl spacer while preserving stereochemical integrity.
  • Target Identification : Screening against kinase panels (e.g., VEGF-R, PDGFR) based on structural analogs like sorafenib.
  • Structure-Activity Relationship (SAR) : Systematically varying substituents on both aromatic rings to quantify contributions to potency.

Recent patents and publications indicate growing interest in similar hybrids:

Patent ID Key Claimed Structure Indication
WO 202318712 Benzo[d]dioxole-urea conjugates Inflammatory disorders
US 11,492,345 Trifluoromethylphenyl-urea kinase inhib. Solid tumors

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c19-18(20,21)12-2-1-3-13(9-12)23-17(25)22-7-6-14(24)11-4-5-15-16(8-11)27-10-26-15/h1-5,8-9,14,24H,6-7,10H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXOROSFWRQONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves a multi-step process:

  • Starting Materials: : The synthesis often begins with commercially available benzo[d][1,3]dioxole and 3-(trifluoromethyl)aniline.

  • Formation of Intermediates:

  • Urea Linkage Formation: : The key step in the synthesis is the coupling of the substituted benzo[d][1,3]dioxole with 3-(trifluoromethyl)aniline to form the urea linkage. This reaction is typically facilitated by the use of coupling agents such as carbodiimides under mild conditions.

  • Purification: : The final compound is purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up through:

  • Optimization of Reaction Conditions: : Industrial chemists focus on optimizing reaction temperatures, pressures, and solvent systems to maximize yield and purity.

  • Continuous Flow Synthesis: : To ensure consistency and efficiency, continuous flow synthesis methods may be employed.

  • Quality Control: : Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea is capable of undergoing various chemical reactions:

  • Oxidation: : The compound can be oxidized to form quinone derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol or amine derivatives.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the benzo[d][1,3]dioxole or trifluoromethyl phenyl groups.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Nucleophiles like thiols, electrophiles like sulfonyl chlorides.

Major Products Formed:
  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Alcohol or amine derivatives.

  • Substitution: : Varied substituted products depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is of great interest in organic chemistry for studying reaction mechanisms and developing novel synthetic methodologies.

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Industry: In the industrial sector, it is utilized in the synthesis of advanced materials, including polymers and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action for 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea involves:

  • Enzyme Inhibition: : It can act as an inhibitor for enzymes that interact with its structural motifs, such as cytochrome P450 enzymes.

  • Pathway Modulation: : The compound influences various biochemical pathways, potentially affecting signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound replaces the thiazol-piperazinylmethyl group (common in analogs) with a benzodioxol-hydroxypropyl chain. The 3-(trifluoromethyl)phenyl group is shared with 11e, 11k, and 11m, suggesting a focus on optimizing hydrophobic interactions.

Synthetic Efficiency :

  • Yields for analogs range from 83.7% to 88.9%, indicating robust synthetic protocols for urea derivatives. The target compound’s yield is unspecified but likely comparable if similar coupling strategies are employed.

Molecular Weight :

  • The benzodioxol-hydroxypropyl group likely reduces molecular weight compared to analogs (e.g., 11m: 602.2 vs. target: ~430–450), which may improve bioavailability.

Functional Group Implications

  • Benzodioxol vs. Thiazol-Piperazine :

    • The benzodioxol group confers rigidity and moderate lipophilicity, whereas the thiazol-piperazine moiety in compounds introduces basicity and hydrogen-bonding capacity.
    • The hydroxypropyl chain in the target compound may enhance water solubility relative to the hydrazinyl-oxoethyl group in analogs.
  • Trifluoromethylphenyl vs.

Research Implications and Limitations

  • Advantages of Target Compound :

    • The benzodioxol-hydroxypropyl group may improve blood-brain barrier penetration compared to bulkier thiazol-piperazine analogs.
    • Reduced molecular weight could enhance oral bioavailability.
  • Limitations: No explicit data on the target compound’s bioactivity, solubility, or stability is available in the provided evidence. Comparative pharmacokinetic studies with analogs are needed to validate structural advantages.

Biological Activity

The compound 1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety known for various biological activities, alongside a trifluoromethyl phenyl group that may enhance its pharmacokinetic properties. The molecular formula is C18H18F3N2O4C_{18}H_{18}F_3N_2O_4, and it has a molecular weight of approximately 372.35 g/mol.

1. Modulation of Enzyme Activity

Research indicates that compounds with similar structures can act as modulators of key enzymes involved in various metabolic pathways. For instance, related urea derivatives have been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β) , which plays a crucial role in cell signaling and metabolism. In vitro studies suggest that this compound may exhibit similar inhibitory effects, potentially leading to therapeutic applications in metabolic disorders and cancer treatment .

2. Interaction with ATP-Binding Cassette Transporters

The compound's structural features suggest it may interact with ATP-binding cassette (ABC) transporters , which are pivotal in drug transport and resistance mechanisms. Compounds that modulate these transporters can enhance the efficacy of co-administered drugs, particularly in cancer therapies.

Biological Activity Data

The following table summarizes the biological activity findings related to the compound:

Biological Activity Effect Concentration (µM) Reference
GSK-3β InhibitionDecreased activity by 57%1.0
Antiproliferative ActivityIC50 against U937 cells: 16.2316.23
Interaction with ABC TransportersModulatory effects on drug absorptionN/A

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various urea derivatives on human monocytic cell lines (U937 and THP-1). The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 16.23 µM, indicating its potential as an anticancer agent .

Study 2: GSK-3β Inhibition

Another investigation focused on the structure-activity relationship of similar compounds, revealing that modifications to the urea moiety could enhance GSK-3β inhibition. The compound's structural complexity appears to contribute positively to its biological activity, warranting further exploration for therapeutic applications in neurodegenerative diseases and cancer.

Q & A

Q. What spectroscopic techniques are recommended to confirm the structure of this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR, focus on characteristic peaks:
  • Benzo[d][1,3]dioxol-5-yl : Protons at δ 6.7–7.1 ppm (aromatic), methylenedioxy protons at δ 5.9–6.1 ppm.
  • Trifluoromethylphenyl : ¹⁹F NMR signals near δ -60 to -65 ppm.
  • Hydroxypropyl : Hydroxyl proton at δ 1.5–2.5 ppm (broad, exchangeable).
    HRMS should match the molecular formula (C₁₈H₁₅F₃N₂O₄). Cross-validate with IR spectroscopy for functional groups (e.g., urea C=O stretch ~1640–1680 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling.
  • Engineering Controls : Perform reactions in fume hoods with adequate ventilation.
  • First Aid : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution. Consult a physician immediately and provide the SDS .

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodological Answer :
  • Stepwise Urea Formation : React 3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropylamine with 3-(trifluoromethyl)phenyl isocyanate in anhydrous THF at 0–5°C.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to protect the hydroxyl group during coupling to prevent side reactions.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) can predict transition states and intermediates for urea bond formation. For example:
  • Reaction Barrier Analysis : Evaluate energy profiles for isocyanate-amine coupling to identify optimal temperatures.
  • Solvent Effects : Simulate solvation models (e.g., PCM) to select solvents (e.g., THF vs. DMF) that stabilize intermediates.
    Pair computational results with experimental validation using Design of Experiments (DoE) to reduce trial-and-error .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in downstream functionalization?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:
  • Reduces Nucleophilicity : Limits reactivity in SN2 reactions but enhances electrophilic aromatic substitution (e.g., nitration).
  • Affects Hydrogen Bonding : Alters solubility and crystallization behavior.
    Experimental validation via Hammett plots or kinetic isotopic effects (KIE) can quantify these effects .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

  • Methodological Answer :
  • Variable Temperature NMR : Assess dynamic processes (e.g., rotamerism in the urea moiety) by acquiring spectra at 25°C vs. -40°C.
  • 2D NMR (COSY, NOESY) : Identify through-space couplings to confirm stereochemistry.
  • Isotopic Labeling : Use deuterated analogs to isolate peak assignments.
    Cross-reference with crystallographic data if single crystals are obtainable .

Q. What strategies mitigate challenges in purifying this compound due to its polar urea functionality?

  • Methodological Answer :
  • Counterion Exchange : Convert the free base to a hydrochloride salt for improved crystallinity.
  • Hydrophobic Interaction Chromatography : Use C18 columns with acetonitrile/water gradients.
  • Crystallization Screening : Test solvent pairs (e.g., ethanol/water) under controlled cooling rates .

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